molecular formula C12H12N2O2 B13089976 4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde

4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde

Cat. No.: B13089976
M. Wt: 216.24 g/mol
InChI Key: ZGFXYUMYSVFBEJ-UHFFFAOYSA-N
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Description

4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde is a chemical compound that features an imidazole ring attached to a benzaldehyde moiety via an ethoxy linker Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde typically involves the reaction of 2-imidazoleethanol with 4-formylbenzoic acid under acidic conditions. The reaction proceeds through the formation of an ethoxy linkage between the imidazole and benzaldehyde groups. The reaction conditions often include the use of a suitable acid catalyst and a solvent such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde is unique due to the presence of both an imidazole ring and a benzaldehyde moiety connected by an ethoxy linker. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C12H12N2O2/c1-9(12-13-6-7-14-12)16-11-4-2-10(8-15)3-5-11/h2-9H,1H3,(H,13,14)

InChI Key

ZGFXYUMYSVFBEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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